Superior Potency Against Fluconazole-Sensitive C. albicans Compared to Fluconazole
Antifungal agent 25 exhibits significantly greater in vitro potency against the reference strain C. albicans SC5314 than the widely used clinical agent fluconazole. The MIC of Antifungal agent 25 is less than 0.03 µg/mL [1], whereas the MIC for fluconazole against the same strain is 2 µg/mL [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans SC5314 |
|---|---|
| Target Compound Data | <0.03 µg/mL |
| Comparator Or Baseline | Fluconazole: 2 µg/mL |
| Quantified Difference | >66-fold lower MIC for Antifungal agent 25 |
| Conditions | In vitro broth microdilution assay (MIC determination) |
Why This Matters
This >66-fold increase in potency indicates that Antifungal agent 25 is effective at substantially lower concentrations, which is critical for reducing dose-related toxicity and improving therapeutic windows in research and development.
- [1] Zhao L, et al. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. Eur J Med Chem. 2022 Jan 15;228:113987. View Source
- [2] Wang J, Li XM, Zheng JY, Hong Y. Study of the drug resistance and genetic mutations of Candida albicans infecting patients with vaginitis. Journal of Pathogen Biology. 2014;7:642-646. View Source
